molecular formula C6H7N3O B14032289 N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine

N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine

Cat. No.: B14032289
M. Wt: 137.14 g/mol
InChI Key: AFUYXGMBQUBKLA-UHFFFAOYSA-N
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Description

(Z)-3-methylpyrazine-2-carbaldehyde oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of the functional group -C=N-OH, which is formed by the reaction of hydroxylamine with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methylpyrazine-2-carbaldehyde oxime typically involves the condensation of 3-methylpyrazine-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete .

Industrial Production Methods

Industrial production of oximes often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methylpyrazine-2-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-3-methylpyrazine-2-carbaldehyde oxime largely depends on its chemical reactivity. In biological systems, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. This is achieved through the nucleophilic attack of the oxime on the phosphorus atom of the organophosphate, leading to the cleavage of the phosphorus-enzyme bond and the restoration of enzyme activity . The molecular targets and pathways involved include the interaction with AChE and other enzymes that may be inhibited by similar mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-methylpyrazine-2-carbaldehyde oxime is unique due to its specific structural features and the presence of the pyrazine ring, which can impart different chemical and biological properties compared to other oximes. Its applications in dynamic covalent chemistry and potential biological activities make it a compound of significant interest in various research fields .

Properties

IUPAC Name

N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5-6(4-9-10)8-3-2-7-5/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUYXGMBQUBKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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